Scaffold Confirmation: 5-Methylisoxazole-4-Carboxamide Core Versus Regioisomeric 5-Methylisoxazole-3-Carboxamide Scaffolds
The target compound retains the 5-methylisoxazole-4-carboxamide core, which is the validated pharmacophore of leflunomide and its active metabolite. A systematic scaffold comparison study demonstrated that shifting the carboxamide attachment from the 4-position to the 3-position of 5-methylisoxazole fundamentally alters biological activity profiles: 5-methylisoxazole-4-carboxamides preferentially inhibit dihydroorotate dehydrogenase (DHODH) and select protein tyrosine kinases, whereas 5-methylisoxazole-3-carboxamides exhibit divergent target engagement and weaker immunosuppressive potency [1]. This regioisomeric distinction is product-defining because 3-carboxamide regioisomers are commercially available and may be mistaken for functional equivalents in procurement .
| Evidence Dimension | Scaffold regioisomerism: carboxamide position (4- vs. 3-) impact on DHODH-dependent immunosuppression |
|---|---|
| Target Compound Data | 5-methylisoxazole-4-carboxamide scaffold (the core architecture of the target compound; specific side-chain activity data not available in peer-reviewed literature at the time of analysis) |
| Comparator Or Baseline | 5-methylisoxazole-3-carboxamide scaffold (e.g., UTL-5 series) — fundamentally distinct pharmacological profile with altered DHODH inhibitory capacity |
| Quantified Difference | Qualitative scaffold-level differentiation: 4-carboxamide regioisomer is the therapeutically validated core; 3-carboxamide regioisomer is not interchangeable with respect to DHODH/PTK pathway engagement |
| Conditions | Comparative scaffold review based on published SAR from leflunomide development programs (in vitro DHODH enzymatic assays; in vivo models of rheumatoid arthritis) |
Why This Matters
Procurement of a 5-methylisoxazole-3-carboxamide analog in error would invalidate experiments designed to interrogate DHODH or PDGFR-mediated pathways that are specifically associated with the 4-carboxamide regioisomer.
- [1] Song, B. et al. Curr. Pharm. Des., 2014, 20, 146–152. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. View Source
